molecular formula C9H11N5O2 B2881276 3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid CAS No. 1016504-48-5

3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid

Cat. No.: B2881276
CAS No.: 1016504-48-5
M. Wt: 221.22
InChI Key: ADVLGJJDWHXEDZ-UHFFFAOYSA-N
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Description

3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid is a heterocyclic compound that features a tetrazolo-pyrimidine core. This compound is of interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both tetrazole and pyrimidine rings in its structure makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable pyrimidine derivative, followed by the introduction of a tetrazole moiety through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The tetrazole and pyrimidine rings can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug design.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The tetrazole and pyrimidine rings can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazolo-pyrimidine derivatives and related heterocyclic compounds. Examples include:

  • 3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}butanoic acid
  • 3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}pentanoic acid

Uniqueness

What sets 3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

IUPAC Name

3-(5,7-dimethyltetrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-5-7(3-4-8(15)16)6(2)14-9(10-5)11-12-13-14/h3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVLGJJDWHXEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NN=NN12)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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